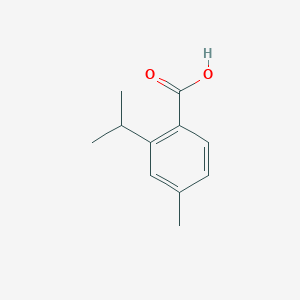

4-methyl-2-(propan-2-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBJKJCRWZWRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 2 Propan 2 Yl Benzoic Acid and Structural Analogs

Retrosynthetic Analysis Strategies for the Carboxylic Acid Functionality and Aromatic Substitution Pattern

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 4-methyl-2-(propan-2-yl)benzoic acid, the primary disconnections involve the carboxylic acid group and the alkyl substituents on the aromatic ring.

A primary retrosynthetic step is the disconnection of the carboxylic acid group, which points to a precursor molecule, 1-isopropyl-4-methylbenzene, more commonly known as p-cymene (B1678584). wikipedia.orgnih.gov This suggests a synthesis strategy involving the introduction of a carboxyl group onto the p-cymene scaffold. This can be achieved through formylation followed by oxidation, or through direct carboxylation methods.

Alternatively, the carboxylic acid can be envisioned as arising from the oxidation of a benzylic methyl group. youtube.com However, in this specific target molecule, the desired substitution pattern makes the oxidation of an existing alkyl group on a precursor a more direct route.

Another key disconnection involves the carbon-carbon bond of the isopropyl group, suggesting a Friedel-Crafts type reaction. organic-chemistry.orgmasterorganicchemistry.com For instance, acylation of p-xylene (B151628) followed by reduction could install the isopropyl group, or Friedel-Crafts acylation of toluene (B28343) could be a potential starting point, though this might lead to isomeric mixtures.

Classical Approaches to Benzoic Acid Synthesis

Classical methods for the synthesis of benzoic acids have been well-established for over a century and remain relevant in both laboratory and industrial settings.

Carboxylation Reactions of Substituted Aromatics (e.g., Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxyl group onto a phenol (B47542) ring. wikipedia.orgorganic-chemistry.org The reaction proceeds by treating a phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.org For the synthesis of 4-methyl-2-(propan-2-yl)benzoic acid, a potential precursor would be 3-methyl-4-isopropylphenol. The phenoxide of this precursor would be carboxylated, preferentially at the ortho-position to the hydroxyl group, to yield the desired product after an acidic workup. youtube.com The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the reaction conditions and the nature of the counter-ion. wikipedia.org An enzymatic version of the Kolbe-Schmitt reaction has also been developed, offering a green alternative to the traditional chemical process. nih.gov

Oxidation of Alkyl-Substituted Aromatic Precursors

The oxidation of alkyl side chains on an aromatic ring is a common and effective method for the synthesis of benzoic acids. chemicalbook.com For 4-methyl-2-(propan-2-yl)benzoic acid, the logical precursor for this approach is p-cymene (1-isopropyl-4-methylbenzene). wikipedia.orgchemicalbook.com The isopropyl group is more susceptible to oxidation than the methyl group. However, controlling the oxidation to selectively form the carboxylic acid at the 2-position while retaining the methyl and isopropyl groups can be challenging. Various oxidizing agents can be employed, including potassium permanganate (B83412) or nitric acid, under controlled conditions to achieve the desired transformation. nih.gov

Table 1: Oxidation of p-Cymene Derivatives

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| p-Cymene | Alkaline KMnO4 | 4-Isopropylbenzoic acid | chemicalbook.com |

| p-Cymene-2,3-diol | Various | Dimeric oxidation products | nih.gov |

Multi-Step Coupling and Cyclization Strategies

More complex polysubstituted benzoic acids can be assembled through multi-step sequences that involve the formation of the aromatic ring itself. acs.org These strategies often employ cyclization reactions of highly functionalized acyclic precursors. For instance, benzannulation reactions of substituted 3-alkoxycarbonyl-3,5-hexadienoic acids can provide access to a wide range of polysubstituted aromatic compounds. acs.org While not a direct route to 4-methyl-2-(propan-2-yl)benzoic acid, these methods highlight the versatility of building the aromatic core with the desired substitution pattern in place. Such multi-component reactions are valued for their atom and step economy.

Modern Catalytic Methods in the Formation of Benzoic Acid Systems

Modern organic synthesis increasingly relies on catalytic methods, which often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. nih.gov A viable modern approach to the synthesis of 4-methyl-2-(propan-2-yl)benzoic acid would involve the palladium-catalyzed carboxylation of a suitable aryl halide precursor, such as 2-bromo-1-isopropyl-4-methylbenzene. This reaction would utilize carbon monoxide as the carboxyl source and a palladium catalyst, often with a specific ligand like Xantphos, to facilitate the transformation. nih.gov This method is advantageous as it can often be performed at atmospheric pressure and demonstrates good functional group compatibility. nih.gov The key challenge in this approach lies in the synthesis of the requisite haloarene precursor with the correct substitution pattern.

Table 2: Palladium-Catalyzed Carbonylation of Aryl Bromides

| Aryl Bromide | Nucleophile | Product | Catalyst System | Reference |

|---|---|---|---|---|

| General Aryl Bromide | N,O-Dimethylhydroxylamine | Weinreb Amide | Pd(OAc)2 / Xantphos | nih.gov |

| General Aryl Bromide | Primary/Secondary Amine | Benzamide | Pd(OAc)2 / Xantphos | nih.gov |

| General Aryl Bromide | Methanol (B129727) | Methyl Ester | Pd(OAc)2 / Xantphos | nih.gov |

Chemo- and Regioselective Functionalization of Aromatic Rings

The synthesis of polysubstituted aromatic compounds such as 4-methyl-2-(propan-2-yl)benzoic acid necessitates precise control over the placement and reactivity of functional groups, a concept known as chemo- and regioselectivity. A primary strategy for achieving this level of control is through Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org This powerful technique utilizes a directing metalation group (DMG) already present on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), thereby increasing the acidity of the protons at the adjacent ortho positions. wikipedia.org This facilitates selective deprotonation at one of these sites, generating a stabilized aryllithium intermediate that can then react with a chosen electrophile to introduce a new substituent with high regioselectivity.

Common and effective DMGs include amides, carbamates, sulfoxides, and even the carboxylate group itself. organic-chemistry.orgwikipedia.org For instance, in the synthesis of substituted benzoic acids, the carboxyl group can direct metalation. Research has shown that unprotected 2-methoxybenzoic acid, when treated with s-BuLi/TMEDA at -78 °C, undergoes deprotonation exclusively at the position ortho to the carboxylate (the C3 position). nih.govacs.org This methodology allows for the one-pot preparation of various contiguously substituted benzoic acids that are otherwise difficult to access.

A plausible synthetic pathway to 4-methyl-2-(propan-2-yl)benzoic acid could start from p-cymene (4-isopropyltoluene), a naturally occurring and commercially available alkyl aromatic hydrocarbon. sigmaaldrich.cnnih.gov The key challenge is the regioselective introduction of a carboxyl group at the C2 position. This could be achieved by first introducing a DMG at the 2-position of p-cymene, followed by ortho-lithiation and reaction with CO2. Alternatively, starting with 4-methylbenzoic acid, the carboxylate group can direct the lithiation to the C2 position, followed by reaction with an isopropylating electrophile. The choice of base and reaction conditions is critical, as different reagents can lead to different regiochemical outcomes. nih.govunblog.fr

The selection of the appropriate catalyst and conditions can also achieve chemo- and regioselectivity in other reactions, such as C-H insertion. nih.gov For example, ruthenium and rhodium catalysts have been used to achieve selective C(sp²)–H insertions of metal carbenes into complex molecules, allowing for late-stage functionalization. nih.gov

Asymmetric Synthesis Considerations for Chiral Derivatives

While 4-methyl-2-(propan-2-yl)benzoic acid is an achiral molecule, the principles of asymmetric synthesis are crucial for creating chiral derivatives, which may have applications in pharmaceuticals and materials science. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.caddugu.ac.in Several strategies can be considered for generating chiral analogs.

Chiral Auxiliaries: This approach involves covalently attaching a chiral auxiliary—an optically active compound—to the starting material. uwindsor.caddugu.ac.in For a derivative of 4-methyl-2-(propan-2-yl)benzoic acid, a chiral auxiliary could be attached to the carboxyl group to form a chiral ester or amide. This auxiliary would then sterically direct a subsequent reaction, for example, the functionalization of one of the two methyl groups of the isopropyl substituent, to create a new stereocenter with a preference for one configuration. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Enantioselective Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst generates a large amount of a chiral product. uwindsor.ca Catalytic asymmetric hydrogenation is a prominent example. wikipedia.orgslideshare.net A hypothetical precursor to a chiral derivative of 4-methyl-2-(propan-2-yl)benzoic acid containing a carbon-carbon double bond in a side chain could be hydrogenated using a chiral transition metal catalyst (e.g., based on ruthenium or rhodium with chiral phosphine (B1218219) ligands). nih.govnih.gov The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the saturated product.

Atropisomerism: Axially chiral molecules, known as atropisomers, arise from restricted rotation around a single bond. If the substituents at the 2- and 6-positions of the benzoic acid ring are sufficiently bulky, rotation around the aryl-C(O) bond could be hindered, leading to stable, non-interconverting rotational isomers (enantiomers). The synthesis of such C-N or C-C atropisomers is a significant area of research, often employing strategies like crystallization-induced asymmetric transformation or the use of chiral phosphoric acid catalysts to control the axial chirality. nih.gov

Green Chemistry Principles Applied to Benzoic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoic acids, including 4-methyl-2-(propan-2-yl)benzoic acid, can be evaluated and improved through these principles.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. The industrial synthesis of benzoic acid via the cobalt-catalyzed oxidation of toluene with molecular oxygen is a process with inherently high atom economy, as the only significant byproduct is water. wikipedia.orgresearchgate.netresearchgate.net

| Reaction Type | Reactants | Products | % Atom Economy | Notes |

| Toluene Oxidation | Toluene + O₂ | Benzoic Acid + H₂O | High (~83%) | Industrially preferred method; generates minimal waste. researchgate.net |

| Grignard Reaction | Bromobenzene + Mg + CO₂ then H₃O⁺ | Benzoic Acid + MgBr(OH) | Low | Generates stoichiometric amounts of magnesium salt waste. wikipedia.org |

| Alkylbenzene Oxidation | Toluene + KMnO₄ + Acid | Benzoic Acid + MnO₂ + K⁺ salts + H₂O | Very Low | Uses stoichiometric, hazardous oxidizing agents, creating significant inorganic waste. wikipedia.org |

Solvent-Free and Aqueous Reaction Media Development

A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. This has led to the development of reactions that can be run under solvent-free (neat) conditions or in environmentally benign solvents like water.

Solvent-Free Reactions: The selective oxidation of various benzyl (B1604629) alcohols to their corresponding benzoic acids has been achieved under solvent-free conditions using catalysts like TBHP/oxone and FeCl₃. researchgate.net Similarly, the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) can be performed without solvents using cobalt catalysts on a carbon nitride support. researchgate.net These methods reduce waste and simplify product purification.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While many organic compounds have limited water solubility, this property can be exploited. For example, benzoic acid's high solubility in hot water and poor solubility in cold water allows for its effective purification by recrystallization, avoiding the need for organic solvents. wikipedia.orgnist.gov Furthermore, some catalytic reactions, such as the reduction of nitroaromatic compounds or the hydrogenation of benzoic acid, can be successfully carried out in aqueous solutions, often with enhanced selectivity. nih.govcabidigitallibrary.org

Catalyst Design for Sustainable Production

Sustainable catalyst design focuses on creating catalysts that are efficient, selective, long-lasting, and environmentally benign. This involves replacing toxic heavy metals and developing systems that allow for easy separation and recycling.

Recyclable Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and metal oxides, are advantageous because they can be easily separated from the reaction mixture by filtration and reused. nih.gov More advanced systems include magnetic core-shell nanocatalysts (e.g., Fe₃O₄@SiO₂-Au), which can be recovered using an external magnet and have shown high activity and recyclability in aqueous reactions. nih.gov High-entropy oxides are also emerging as exceptionally stable and robust catalysts for biomass conversion. acs.org

Water-Tolerant Homogeneous Catalysts: Heteropoly acids (HPAs) are strong Brønsted acids that are soluble in water and can catalyze various reactions. Their stability in aqueous conditions allows them to be recovered and recycled, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Catalysts from Waste: A circular economy approach to catalysis involves creating catalysts from waste materials. For example, catalytically active metals have been successfully recovered from spent lithium-ion batteries and used in organic synthesis. mdpi.com

Biomass-Derived Precursor Utilization

Replacing fossil fuel-based feedstocks with renewable biomass is a cornerstone of sustainable chemical production. rsc.org Significant research has focused on converting biomass into aromatic platform chemicals, including benzoic acid and its derivatives. rsc.orgrudn.ru

Lignin (B12514952) Valorization: Lignin, a major component of woody biomass, is the most abundant renewable source of aromatic compounds on Earth. rsc.org Biorefinery strategies have been developed to first depolymerize lignin into a mixture of phenolic monomers. These monomers can then undergo hydrodeoxygenation to remove hydroxyl and methoxy (B1213986) groups, yielding alkylbenzenes. In a final step, these alkylbenzenes are oxidized to produce benzoic acid. Using this approach, a yield of 54 mg of benzoic acid per gram of pine lignin has been achieved. rsc.org

From Carbohydrates to Aromatics: Another major pathway involves the conversion of biomass-derived sugars (C5 and C6) into aromatic compounds. rsc.orgrsc.org For example, 5-hydroxymethylfurfural (B1680220) (HMF), which is produced from glucose, can be catalytically converted into precursors that undergo Diels-Alder reactions with ethylene. nih.gov Subsequent dehydration and oxidation steps yield terephthalic acid (PTA), a key monomer for PET plastic. nih.gov This demonstrates a viable route from carbohydrates to valuable aromatic acids, reducing reliance on petroleum-derived p-xylene. slideshare.netcapes.gov.br

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Methyl 2 Propan 2 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to acyl halides.

Esterification Reactions and Ester Derivative Synthesis

The conversion of 4-methyl-2-(propan-2-yl)benzoic acid to its corresponding esters is a fundamental reaction. A common method for synthesizing methyl esters, such as methyl 4-methylbenzoate, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. uomustansiriyah.edu.iqprepchem.com This process, known as Fischer esterification, is a reversible reaction. uomustansiriyah.edu.iqtcu.edu To favor the formation of the ester, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. tcu.edubyjus.com

Alternative esterification methods include the use of solid acid catalysts. For instance, a zirconium metal catalyst fixed with titanium has been shown to be effective for the esterification of various benzoic acids with methanol (B129727). mdpi.com In a specific example, the esterification of p-methylbenzoic acid with methanol was carried out under reflux at 120°C for 24 hours using this solid acid catalyst. mdpi.com Another approach involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an alcohol. For example, 4-methyl-benzoyl chloride, produced from 4-methyl-benzoic acid and thionyl chloride, can be reacted with methanol in benzene (B151609) to yield methyl 4-methyl-benzoate. prepchem.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Benzoic acid | Methanol, Concentrated H₂SO₄ | Methyl benzoate | Reflux for 1 hour | uomustansiriyah.edu.iqprepchem.com |

| p-Methylbenzoic acid | Methanol, Zirconium/Titanium solid acid catalyst | Methyl p-methylbenzoate | Reflux at 120°C for 24 hours | mdpi.com |

| 4-Methyl-benzoic acid | 1. Thionyl chloride; 2. Methanol, Benzene | Methyl 4-methyl-benzoate | Boiling for 20 hours after initial reaction | prepchem.com |

Amidation Reactions and Amide Derivative Formation

The synthesis of amides from 4-methyl-2-(propan-2-yl)benzoic acid can be achieved through various methods. A direct approach involves the condensation of the carboxylic acid with an amine. This reaction can be facilitated by a coupling agent. For instance, the amidation of benzoic acid with aniline (B41778) has been successfully carried out using titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85°C, yielding N-phenylbenzamide in high yield. nih.gov Another method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives as coupling agents, which allows for the chemoselective amidation of benzoic acid in the presence of other functional groups. lookchemmall.com

Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. The subsequent reaction of this acyl chloride with an amine readily produces the corresponding amide. For example, the reaction of ortho-toluoyl chloride with 2-amino-4-picoline leads to the formation of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. semanticscholar.org One-pot syntheses have also been developed, where the carboxylic acid is treated with thionyl chloride and an amine in the presence of a base like triethylamine (B128534) to directly form the amide. rsc.org

Table 2: Selected Amidation Reaction Methods

| Carboxylic Acid | Amine | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzoic acid | Aniline | TiCl₄, Pyridine | N-phenylbenzamide | nih.gov |

| 4-Nitrobenzoic acid | Various amines | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative, K₂CO₃ | Corresponding amides | lookchemmall.com |

| Ortho-toluic acid (as acyl chloride) | 2-Amino-4-picoline | Potassium thiocyanate, Acetone (B3395972) | 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | semanticscholar.org |

| Benzoic acid | Amine | SOCl₂, Triethylamine | Corresponding amide | rsc.org |

Reduction to Benzyl (B1604629) Alcohol Derivatives

The carboxylic acid functional group of 4-methyl-2-(propan-2-yl)benzoic acid can be reduced to a primary alcohol, yielding the corresponding benzyl alcohol derivative. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com For example, the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) was achieved using LiAlH₄ in THF at 0°C. chemicalbook.com

Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with other reagents. A convenient method for the direct reduction of benzoic acids to their corresponding alcohols utilizes NaBH₄ and bromine in refluxing THF, which has been shown to give good yields for various substituted benzoic acids. sci-hub.se A solvent-free reduction method has also been reported using NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (TCT). rsc.org For instance, 4-methylbenzoic acid was reduced to p-tolylmethanol in 91% yield using this solvent-free method. rsc.org

Table 3: Reduction of Carboxylic Acids to Benzyl Alcohols

| Starting Material | Reducing Agent(s) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride | Tetrahydrofuran | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 85.1% | chemicalbook.com |

| Benzoic acids | Sodium borohydride, Bromine | Tetrahydrofuran | Corresponding alcohols | 60.6-90.1% | sci-hub.se |

| 4-Methylbenzoic acid | Sodium borohydride, TCT | Solvent-free | p-Tolylmethanol | 91% | rsc.org |

Formation of Acyl Halides (e.g., Benzoyl Chloride)

The conversion of 4-methyl-2-(propan-2-yl)benzoic acid into its acyl halide derivative, specifically the acyl chloride, is a key step for synthesizing various other derivatives like esters and amides due to the high reactivity of the acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. masterorganicchemistry.com The reaction involves heating the carboxylic acid with thionyl chloride, often under reflux. prepchem.comdoubtnut.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comdoubtnut.com For example, 4-methyl-benzoic acid can be converted to 4-methyl-benzoyl chloride by boiling with thionyl chloride. prepchem.com The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid. researchgate.net

Table 4: Synthesis of Acyl Chlorides from Carboxylic Acids

| Carboxylic Acid | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Benzoic acid | Thionyl chloride (SOCl₂) | Benzoyl chloride | Heating/Reflux | masterorganicchemistry.comdoubtnut.com |

| 4-Methyl-benzoic acid | Thionyl chloride (SOCl₂) | 4-Methyl-benzoyl chloride | Boiling | prepchem.com |

| Heterocyclic carboxylic acids | Thionyl chloride (SOCl₂) | Corresponding acid chlorides | Heating | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System

The aromatic ring of 4-methyl-2-(propan-2-yl)benzoic acid is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing substituents.

Halogenation and Nitration Studies

The halogenation of alkylbenzoic acid esters can be achieved through various methods. For instance, the direct bromination of esters of p-toluic acid with bromine can lead to the formation of (bromomethyl)benzoic acid esters. google.com However, this reaction can be complicated by ester cleavage under thermal conditions. google.com A process for the direct preparation of (1-haloalkyl)benzoic acid esters from alkylbenzoic acid esters involves the slow, continuous feeding of a halogen to a solution of the alkylbenzoic acid ester in a liquid halogen-containing solvent at a thermal halogenation temperature. google.com

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. While specific nitration studies on 4-methyl-2-(propan-2-yl)benzoic acid are not detailed in the provided search results, the general principles of electrophilic aromatic substitution would apply. The existing alkyl groups (methyl and isopropyl) are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The steric hindrance from the isopropyl group would also play a significant role in determining the position of nitration.

Table 5: Halogenation of Alkylbenzoic Acid Esters

| Substrate | Reagent | Product | Method | Reference |

|---|---|---|---|---|

| Ester of p-toluic acid | Bromine | (Bromomethyl)benzoic acid ester | Direct bromination | google.com |

| Alkylbenzoic acid ester | Halogen (e.g., Cl₂, Br₂) | (1-Haloalkyl)benzoic acid ester | Slow, continuous halogen feed in a halogenated solvent | google.com |

Friedel-Crafts Acylation and Alkylation Reactions (if applicable)

The direct Friedel-Crafts acylation or alkylation of 4-methyl-2-(propan-2-yl)benzoic acid is generally considered inapplicable under standard conditions. This is due to the inherent nature of the carboxylic acid group present on the aromatic ring. stackexchange.comquora.com The carboxyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions like the Friedel-Crafts reaction. quora.comlibretexts.org

Furthermore, the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), which is essential for generating the carbocation or acylium ion electrophile, readily reacts with the benzoic acid itself. stackexchange.commasterorganicchemistry.com The lone pairs of electrons on the oxygen atoms of the carboxyl group coordinate with the electron-deficient Lewis acid. stackexchange.com This interaction forms a complex that further deactivates the aromatic ring, rendering it even less nucleophilic and thus unreactive toward the electrophile. youtube.com

Consequently, attempting a Friedel-Crafts reaction on the pre-formed 4-methyl-2-(propan-2-yl)benzoic acid would likely result in no reaction or catalyst deactivation rather than the desired C-C bond formation on the aromatic ring. Synthetic strategies typically introduce the required acyl or alkyl groups onto a precursor molecule before creating the carboxylic acid functionality, for example, through the oxidation of an alkyl group. lumenlearning.com

Directed Ortho Metalation Strategies for Further Functionalization

In contrast to the challenges with Friedel-Crafts reactions, directed ortho metalation (DoM) presents a powerful and highly regioselective strategy for functionalizing the 4-methyl-2-(propan-2-yl)benzoic acid scaffold. wikipedia.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho position. wikipedia.org

The carboxylic acid group is an effective DMG. organic-chemistry.orgrsc.org For 4-methyl-2-(propan-2-yl)benzoic acid, the carboxyl group is located at position 1. The two ortho positions are C2 (substituted with the isopropyl group) and C6 (unsubstituted). Due to the existing substitution at C2, deprotonation occurs exclusively at the C6 position. This is typically achieved by treating the unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.orgrsc.org

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups specifically at the C6 position. rsc.org This method provides a reliable pathway to contiguously substituted benzoic acid derivatives that are otherwise difficult to synthesize. More recent developments also include iridium-catalyzed, carboxylate-directed C-H activation, which can achieve transformations like ortho-methylation with high regioselectivity. nih.gov

Table 1: Potential Functionalization of 4-Methyl-2-(propan-2-yl)benzoic Acid via Directed Ortho Metalation at C6

| Electrophile | Reagent Example | Resulting Functional Group at C6 | Product Name |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ (Methyl) | 2-isopropyl-4,6-dimethylbenzoic acid |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ (Methylthio) | 6-(methylthio)-4-methyl-2-(propan-2-yl)benzoic acid |

| Halogen Source | Hexachloroethane (C₂Cl₆) | -Cl (Chloro) | 6-chloro-4-methyl-2-(propan-2-yl)benzoic acid |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | 6-(2-hydroxypropan-2-yl)-4-methyl-2-(propan-2-yl)benzoic acid |

Transformations Involving the Alkyl Substituents (Methyl and Isopropyl Groups)

The methyl and isopropyl groups attached to the benzene ring are also sites for chemical modification, primarily through oxidation and radical-mediated reactions.

Selective Oxidation of Alkyl Chains

Both the methyl group at C4 and the isopropyl group at C2 possess benzylic hydrogens, making them susceptible to oxidation. lumenlearning.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) heated under aqueous conditions, can oxidize alkyl side chains down to a carboxylic acid group, provided a benzylic hydrogen is present. lumenlearning.com

Applying this to 4-methyl-2-(propan-2-yl)benzoic acid means that both alkyl groups can be oxidized. Complete oxidation of both substituents would result in benzene-1,2,4-tricarboxylic acid. Achieving selective oxidation of one group over the other presents a significant synthetic challenge and would depend heavily on the specific reagents and reaction conditions employed. The tertiary benzylic hydrogen of the isopropyl group might be more susceptible to initial attack, but the methyl group is less sterically hindered. Various protocols using catalysts with molecular oxygen or other oxidants like potassium persulfate have been developed for the oxidation of alkylarenes. organic-chemistry.org

Table 2: Potential Products from the Oxidation of Alkyl Substituents

| Oxidized Group(s) | Reagent Example | Resulting Product |

|---|---|---|

| 4-Methyl group | Hot aq. KMnO₄ | 2-(propan-2-yl)terephthalic acid |

| 2-Isopropyl group | Hot aq. KMnO₄ | 4-methylisophthalic acid |

Radical Functionalization of Alkyl Groups

The benzylic positions of the alkyl groups are particularly reactive toward free radical intermediates due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com This reactivity can be exploited for selective functionalization, most commonly through radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or AIBN.

In the case of 4-methyl-2-(propan-2-yl)benzoic acid, radical abstraction of a hydrogen atom can occur at either the methyl or the isopropyl group. The stability of the resulting radical follows the order tertiary > primary. Therefore, the tertiary benzylic hydrogen on the isopropyl group is more readily abstracted than the primary hydrogens on the methyl group. This suggests that radical functionalization would occur preferentially at the isopropyl substituent.

Table 3: Potential Products from Radical Bromination

| Functionalized Group | Reagent | Probable Major Product |

|---|---|---|

| 2-Isopropyl group | NBS, light/heat | 2-(2-bromopropan-2-yl)-4-methylbenzoic acid |

Synthesis and Mechanistic Investigation of Novel Functionalized Derivatives of 4-Methyl-2-(propan-2-yl)benzoic Acid

The synthesis of novel derivatives from substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. While direct derivatization of 4-methyl-2-(propan-2-yl)benzoic acid can be achieved through the methods described above, related structures are often built by assembling functionalized precursors.

A relevant example is the synthesis of N-aryl anthranilic acid analogs. Research has detailed the synthesis of 4-methyl-2-(2-methylanilino)benzoic acid, a structurally related compound. researchgate.netnih.gov This transformation was achieved through the reaction of 2-chloro-4-methyl-benzoic acid with o-toluidine. researchgate.netnih.gov This reaction, likely proceeding through a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution mechanism, demonstrates a viable route for introducing nitrogen-based functional groups at the C2 position, which could be adapted for precursors to 4-methyl-2-(propan-2-yl)benzoic acid.

Table 4: Example Synthesis of a Functionalized Benzoic Acid Derivative

| Starting Material 1 | Starting Material 2 | Solvent | Key Transformation | Product | Reference |

|---|

Hybrid Molecule Design and Synthesis

Hybrid molecule design is a rational drug design strategy that combines two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. nih.gov The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a synergistic effect.

The 4-methyl-2-(propan-2-yl)benzoic acid structure is an attractive scaffold for this approach. The substituted benzene ring can serve as a core fragment that orients other functional groups, while the carboxylic acid provides a convenient handle for linking to a second pharmacophore via an amide, ester, or other covalent bond. The methyl and isopropyl groups provide defined lipophilic domains that can engage in specific hydrophobic interactions within a biological target's binding site.

For instance, following principles used in the development of kinase inhibitors, the carboxyl group of 4-methyl-2-(propan-2-yl)benzoic acid could be coupled with a known hinge-binding fragment (e.g., a substituted amine or heterocycle) to create a novel hybrid molecule. nih.govnih.gov The design would position the 4-methyl-2-isopropylphenyl moiety to occupy a specific hydrophobic pocket of the target protein, potentially enhancing binding affinity and selectivity. The synthesis would typically involve activating the carboxylic acid (e.g., converting it to an acyl chloride or using peptide coupling agents) followed by reaction with the amine component of the second pharmacophore.

Macrocyclic and Polymeric Derivatives

A thorough review of scientific literature and chemical databases reveals a notable absence of specific documented instances of macrocyclic or polymeric derivatives synthesized directly from 4-methyl-2-(propan-2-yl)benzoic acid. Research has been conducted on the synthesis of macrocyclic lactones from other substituted benzoic acids and the polymerization of various aromatic carboxylic acids, but specific studies focusing on 4-methyl-2-(propan-2-yl)benzoic acid in these contexts are not apparent in the available literature. rsc.orggoogle.comacs.org

However, based on the known reactivity of carboxylic acids and aromatic compounds, it is possible to outline hypothetical pathways for the formation of such derivatives. These theoretical routes are based on well-established principles of organic synthesis, such as polyesterification and polyamidation. britannica.com

Hypothetical Macrocyclic Derivatives:

Macrocyclization could theoretically be achieved through intramolecular esterification or amidation reactions. This would necessitate the initial functionalization of the 4-methyl-2-(propan-2-yl)benzoic acid molecule to introduce a second reactive group, such as a hydroxyl or an amino group, at a suitable position to facilitate ring closure. For instance, a derivative containing a long aliphatic chain with a terminal alcohol, attached to either the aromatic ring or the isopropyl group, could potentially undergo lactonization to form a macrocyclic lactone. rsc.orgacs.org The success of such a cyclization would be highly dependent on factors like ring strain and reaction conditions, often requiring high-dilution techniques to favor the intramolecular reaction over intermolecular polymerization. acs.org

Hypothetical Polymeric Derivatives:

The synthesis of polymeric materials from 4-methyl-2-(propan-2-yl)benzoic acid would likely proceed through polycondensation reactions. google.comacs.orgbritannica.com This would involve reacting the bifunctional 4-methyl-2-(propan-2-yl)benzoic acid, or a derivative, with a suitable comonomer.

Polyesters: Condensation of the carboxylic acid group of 4-methyl-2-(propan-2-yl)benzoic acid with a diol could, in principle, yield a polyester. To achieve a high molecular weight polymer, the reaction would typically require a di-functionalized derivative of the benzoic acid, for instance, by introducing a second carboxylic acid or an alcohol group onto the molecule.

Polyamides: Similarly, the formation of polyamides could be envisioned through the reaction of a diacid derivative of 4-methyl-2-(propan-2-yl)benzoic acid with a diamine. google.comacs.orgbritannica.commdpi.com The properties of the resulting polyamide would be influenced by the nature of the diamine used. Aromatic diamines would be expected to produce rigid, thermally stable polymers, while aliphatic diamines would lead to more flexible materials. acs.orgmdpi.com

The table below outlines these hypothetical pathways for the generation of macrocyclic and polymeric derivatives from 4-methyl-2-(propan-2-yl)benzoic acid. It is important to reiterate that this information is based on general chemical principles and does not represent documented experimental findings for this specific compound.

| Derivative Type | Hypothetical Precursor | Reaction Class | Potential Linkage |

| Macrocyclic Ester (Lactone) | Hydroxy-functionalized 4-methyl-2-(propan-2-yl)benzoic acid | Intramolecular Esterification | Ester |

| Macrocyclic Amide (Lactam) | Amino-functionalized 4-methyl-2-(propan-2-yl)benzoic acid | Intramolecular Amidation | Amide |

| Polyester | Diacid or diol derivative of 4-methyl-2-(propan-2-yl)benzoic acid | Polycondensation | Ester |

| Polyamide | Diacid derivative of 4-methyl-2-(propan-2-yl)benzoic acid | Polycondensation | Amide |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methyl 2 Propan 2 Yl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-methyl-2-(propan-2-yl)benzoic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating nature of the methyl and isopropyl groups and the electron-withdrawing nature of the carboxylic acid group influence the chemical shifts of the aromatic protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 3 (H-3), situated between the bulky isopropyl and the methyl group, would likely appear as a singlet or a narrowly split doublet. The proton at position 5 (H-5) would be a doublet, split by the adjacent H-6. The H-6 proton, being ortho to the carboxylic acid, would be the most deshielded of the aromatic protons and appear as a doublet.

The isopropyl group would give rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern for this substituent. The methyl group at position 4 would appear as a sharp singlet.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic H-6 | 7.9 - 8.1 | Doublet (d) | 1H |

| Aromatic H-5 | 7.2 - 7.4 | Doublet (d) | 1H |

| Aromatic H-3 | ~7.1 | Singlet (s) | 1H |

| Isopropyl -CH | 3.2 - 3.5 | Septet (sept) | 1H |

| 4-Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |

| Isopropyl -CH₃ | ~1.25 | Doublet (d) | 6H |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-methyl-2-(propan-2-yl)benzoic acid, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-180 ppm). The aromatic carbons will resonate in the typical range of 120-150 ppm. The specific chemical shifts are influenced by the attached substituents. The carbons bearing the substituents (C-1, C-2, and C-4) will have their shifts modified accordingly. The remaining aromatic carbons (C-3, C-5, and C-6) will also show distinct signals. The aliphatic carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic C-2 | 148 - 152 |

| Aromatic C-4 | 140 - 144 |

| Aromatic C-1 | 130 - 134 |

| Aromatic C-6 | 128 - 132 |

| Aromatic C-5 | 125 - 129 |

| Aromatic C-3 | 123 - 127 |

| Isopropyl -CH | 33 - 37 |

| Isopropyl -CH₃ | 22 - 25 |

| 4-Methyl (-CH₃) | 20 - 23 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For 4-methyl-2-(propan-2-yl)benzoic acid, key COSY cross-peaks would be observed between the isopropyl methine proton and the isopropyl methyl protons. Additionally, a correlation between the aromatic protons H-5 and H-6 would confirm their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~7.1 ppm would correlate with the C-3 carbon signal, and the isopropyl methyl proton signal at ~1.25 ppm would correlate with the isopropyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2- and 3-bond) couplings between protons and carbons. nist.gov This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of 4-methyl-2-(propan-2-yl)benzoic acid would include:

Correlations from the isopropyl methine proton to the aromatic carbons C-1, C-2, and C-3, confirming the position of the isopropyl group.

Correlations from the protons of the 4-methyl group to aromatic carbons C-3, C-4, and C-5, confirming the position of the methyl group.

Correlations from the aromatic proton H-6 to the carbonyl carbon of the carboxylic acid group, confirming the ortho relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the isopropyl protons and the aromatic H-3 proton, providing further evidence for the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, and thus the molecular formula of the parent compound. For 4-methyl-2-(propan-2-yl)benzoic acid (C₁₁H₁₄O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | [C₁₁H₁₄O₂]⁺˙ | 178.0994 |

| [M+H]⁺ | [C₁₁H₁₅O₂]⁺ | 179.1072 |

| [M+Na]⁺ | [C₁₁H₁₄NaO₂]⁺ | 201.0891 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and its fragment ions (product ions) are then analyzed. This technique provides detailed structural information by revealing how a molecule breaks apart. The fragmentation of the molecular ion of 4-methyl-2-(propan-2-yl)benzoic acid (m/z 178) would be expected to follow pathways characteristic of aromatic carboxylic acids and alkylbenzenes.

A primary fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable benzylic cation at m/z 163. Another characteristic fragmentation for ortho-substituted benzoic acids is the loss of a water molecule (H₂O), which would produce an ion at m/z 160. The loss of the entire isopropyl group as a radical (•C₃H₇) would result in an ion at m/z 135. Cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of the carboxyl radical (•COOH), yielding an ion at m/z 133, or the formation of a benzoyl-type cation [M-OH]⁺ at m/z 161.

Predicted Key Fragments in the MS/MS Spectrum

| m/z | Proposed Fragment Ion | Description |

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of •CH₃ from the isopropyl group |

| 160 | [C₁₁H₁₂O]⁺˙ | Loss of H₂O (ortho effect) |

| 135 | [C₈H₇O₂]⁺ | Loss of •C₃H₇ (isopropyl group) |

| 133 | [C₁₀H₁₃]⁺ | Loss of •COOH |

| 119 | [C₉H₁₁]⁺ | Loss of •COOH and CH₂ from m/z 163 |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzene fragmentation |

By combining the information from these advanced spectroscopic methods, the chemical structure of 4-methyl-2-(propan-2-yl)benzoic acid can be unequivocally established.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-methyl-2-(propan-2-yl)benzoic acid, the IR spectrum is characterized by several key absorption bands that confirm the presence of its carboxylic acid and substituted aromatic moieties.

The most distinctive feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This significant broadening is a direct consequence of intermolecular hydrogen bonding between the carboxyl groups of two separate molecules. docbrown.inforesearchgate.net This interaction forms a stable, centrosymmetric dimer, which influences the vibrational modes of the participating functional groups. The O-H stretching vibrations often overlap with the C-H stretching vibrations of the aromatic ring and alkyl groups. docbrown.info

Another prominent band is the sharp and intense absorption from the carbonyl (C=O) group stretching vibration. For aryl carboxylic acids, this peak is typically observed between 1700 and 1680 cm⁻¹. docbrown.info The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating methyl and isopropyl groups on the ring of 4-methyl-2-(propan-2-yl)benzoic acid would be expected to slightly alter the electron density around the carbonyl group compared to unsubstituted benzoic acid. In solid-state or concentrated solution spectra, the C=O stretching frequency is characteristic of the hydrogen-bonded dimer.

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups appear just below 3000 cm⁻¹.

C-O Stretching and O-H Bending: The spectrum also displays C-O stretching vibrations, coupled with O-H in-plane bending, in the fingerprint region, typically around 1320-1210 cm⁻¹. docbrown.info

O-H Out-of-Plane Bending: A broad band corresponding to the out-of-plane O-H bend of the dimer can often be observed around 960-900 cm⁻¹. docbrown.info

The IR spectrum of the closely related analog, p-toluic acid (4-methylbenzoic acid), provides a useful reference for the expected vibrational frequencies.

Table 1: Characteristic IR Absorption Bands for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300 - 2500 | Very broad, characteristic of hydrogen-bonded carboxylic acid dimer. docbrown.info |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium intensity peaks. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp peaks corresponding to methyl and isopropyl groups. |

| C=O Stretch | 1700 - 1680 | Strong, sharp absorption, indicative of the carboxyl group in a dimer. docbrown.info |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of varying intensity. |

| C-O Stretch / O-H Bend | 1320 - 1210 | Coupled vibrations, typically strong. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. In 4-methyl-2-(propan-2-yl)benzoic acid, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene ring conjugated with the carboxylic acid group.

The UV spectrum of benzoic acid and its derivatives is typically characterized by two main absorption bands originating from π → π* electronic transitions within the aromatic ring. For unsubstituted benzoic acid in a non-polar solvent, these bands are observed around 230 nm (the E2-band, for "ethylenic") and 270-280 nm (the B-band, for "benzenoid").

The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the benzene ring. Substituents can cause a shift in the wavelength of maximum absorbance (λ_max) to longer wavelengths (a bathochromic or "red" shift) or to shorter wavelengths (a hypsochromic or "blue" shift). They can also affect the intensity of the absorption (molar absorptivity, ε).

In 4-methyl-2-(propan-2-yl)benzoic acid, both the methyl and isopropyl groups are alkyl substituents. Alkyl groups are weak electron-donating groups through an inductive effect. This electron donation slightly destabilizes the ground state and stabilizes the excited state, generally leading to small bathochromic shifts and a slight increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzoic acid. The electronic properties of substituted benzoic acids have been studied to understand their reactivity and acidity. nih.govnih.govresearchgate.net

The UV spectrum for the analog 4-methylbenzoic acid (p-toluic acid) shows an absorption maximum (λ_max) at approximately 238 nm in ethanol (B145695). nist.gov For 4-methyl-2-(propan-2-yl)benzoic acid, due to the additional isopropyl group at the ortho position, a similar absorption profile would be anticipated, with potential slight shifts due to steric interactions that might affect the planarity between the carboxyl group and the aromatic ring.

Table 2: Typical UV Absorption Data for Substituted Benzoic Acids in Ethanol

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Benzoic Acid | ~228 | ~11,600 | π → π* |

| 4-Methylbenzoic Acid | ~238 | ~14,000 | π → π* |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

Single-crystal X-ray diffraction analysis of benzoic acid derivatives reveals crucial details about their molecular geometry. For 4-methyl-2-(propan-2-yl)benzoic acid, the analysis would define the planarity of the benzene ring and the orientation of its substituents. A key structural parameter in benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. This torsion is influenced by steric hindrance from ortho-substituents.

In unsubstituted benzoic acid, the molecule is nearly planar. However, the presence of a bulky isopropyl group at the ortho-position in 4-methyl-2-(propan-2-yl)benzoic acid would cause significant steric strain. This strain forces the carboxylic acid group to rotate out of the plane of the benzene ring to minimize repulsive interactions. This twisting is a common feature in ortho-substituted benzoic acids. For example, in the crystal structure of a closely related analog, 4-methyl-2-(2-methylanilino)benzoic acid, the dihedral angle between the two aromatic rings is a significant 50.86 (5)°, indicating a highly twisted conformation due to steric hindrance. researchgate.netnih.gov A similar, substantial dihedral angle would be expected between the carboxyl group and the benzene ring in 4-methyl-2-(propan-2-yl)benzoic acid.

Bond lengths and angles within the benzene ring and the carboxyl group would largely conform to standard values, though minor distortions may occur to accommodate steric strain.

The supramolecular structure, or how molecules are arranged in the crystal, is dictated by intermolecular forces. For carboxylic acids, the most dominant of these is hydrogen bonding. In the solid state, virtually all benzoic acids form centrosymmetric dimers. iaea.orgresearchgate.net Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) ring motif. researchgate.net This robust and predictable interaction is the primary organizing force in the crystal packing of 4-methyl-2-(propan-2-yl)benzoic acid.

Table 3: Crystallographic Data for an Analog: 4-Methyl-2-(2-methylanilino)benzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Hydrogen Bonding Motif | Centrosymmetric O-H···O dimer | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Propan 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic behavior of a molecule, offering deep insights into its stability, reactivity, and interactions. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. vjst.vn By optimizing the geometry of 4-methyl-2-(propan-2-yl)benzoic acid, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. vjst.vn

The optimization process finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The resulting energetic information is crucial for comparing the stability of different isomers or conformers. For instance, a study on benzoic acid dimers used DFT to investigate their structure and vibrational frequencies. vjst.vn Similarly, calculations on 4-methyl-2-(2-methylanilino)benzoic acid revealed a twisted conformation due to steric repulsion, a feature that DFT would also capture for the subject compound. nih.gov

Interactive Table: Hypothetical Optimized Geometric Parameters for 4-Methyl-2-(propan-2-yl)benzoic Acid (Illustrative)

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from an actual calculation on this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.49 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C(ring)-C(isopropyl) | ~1.52 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C(ring)-C-O (carboxyl) | ~118° | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~20-30° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The LUMO energy relates to the electron affinity, showing the molecule's ability to accept an electron. growingscience.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. actascientific.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. actascientific.com In studies of similar compounds, these energy values are calculated to predict biological and chemical activity. actascientific.comresearchgate.net For 4-methyl-2-(propan-2-yl)benzoic acid, the HOMO is expected to be distributed mainly over the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Interactive Table: Illustrative FMO Analysis Results

This table shows representative values for FMO analysis. Actual values would be derived from DFT calculations.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 eV | Nucleophilicity, electron-donating capability |

| LUMO Energy | -1.5 eV | Electrophilicity, electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | High chemical stability and low reactivity |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scale to identify charge distributions. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 4-methyl-2-(propan-2-yl)benzoic acid, these sites would be concentrated around the oxygen atoms of the carboxylic acid group.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. This area is expected to be found around the acidic hydrogen of the carboxyl group.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as drug-receptor binding. nih.gov Studies on various benzoic acid derivatives have used MEP analysis to interpret structure-activity relationships. vjst.vn

Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in terms of localized bonds and lone pairs, providing a Lewis-like structure representation. wisc.edu This method is used to investigate intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. vjst.vn

For 4-methyl-2-(propan-2-yl)benzoic acid, NBO analysis would quantify the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This can reveal stabilizing interactions, such as the hyperconjugation between the methyl and isopropyl groups' C-H bonds and the aromatic ring's π* antibonding orbitals. Furthermore, it is highly effective for analyzing the strong O-H···O hydrogen bonds that cause benzoic acids to form stable dimers in the solid state and in nonpolar solvents. vjst.vnuky.edu

Conformational Analysis and Molecular Dynamics (MD) Simulations

Molecules that are not rigid can exist in various spatial arrangements, or conformations, which can have different energy levels. Understanding these conformations is vital as the biological activity or chemical reactivity of a molecule often depends on its specific three-dimensional shape.

Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds (dihedral angles). For 4-methyl-2-(propan-2-yl)benzoic acid, the key torsions are around the bonds connecting the isopropyl and carboxylic acid groups to the benzene (B151609) ring.

By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be generated. This landscape reveals the lowest-energy conformers (local and global minima) and the energy barriers (transition states) between them. A study on substituted phenylaminobenzoic acids demonstrated that conformational flexibility, influenced by substitution patterns, is a key determinant of polymorphism. uky.edu A similar analysis for 4-methyl-2-(propan-2-yl)benzoic acid would identify its most stable three-dimensional structures and the flexibility it possesses to adopt different shapes, which is crucial for its interaction with other molecules.

An article on the theoretical and computational chemistry studies of 4-methyl-2-(propan-2-yl)benzoic acid cannot be generated as requested. Extensive searches for scientific literature pertaining to the simulation of its molecular behavior, Quantitative Structure-Activity Relationship (QSAR) modeling, and Quantitative Structure-Property Relationship (QSPR) modeling for this specific compound did not yield any relevant research findings.

Specifically, no information was found on the following topics for 4-methyl-2-(propan-2-yl)benzoic acid:

Simulation of Molecular Behavior in Different Environments: There are no available studies detailing molecular dynamics or other simulations of this compound in solution or other environments.

QSAR/QSPR Modeling: No literature was found on the development of QSAR or QSPR models for 4-methyl-2-(propan-2-yl)benzoic acid.

Development of Predictive Models for Biological Interactions: Research on predictive models for the biological interactions of this specific compound is not present in the searched scientific literature.

Correlation of Molecular Descriptors with Chemical Reactivity: There are no available studies correlating the molecular descriptors of 4-methyl-2-(propan-2-yl)benzoic acid with its chemical reactivity.

Due to the absence of research in these specified areas for "4-methyl-2-(propan-2-yl)benzoic acid," it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and content requirements. Generating content without supporting data would be speculative and would not meet the required standards of accuracy.

Investigation of Biological Interaction Mechanisms at the Molecular and Cellular Levels

Target Identification and Binding Studies

No publicly available studies were identified that have determined the specific biological targets of 4-methyl-2-(propan-2-yl)benzoic acid.

Receptor Binding Affinity and Selectivity Assays (in vitro)

There is no available data from in vitro receptor binding assays to quantify the affinity or selectivity of 4-methyl-2-(propan-2-yl)benzoic acid for any known receptors.

Enzyme Inhibition Kinetics and Mechanism Determination (in vitro)

Information regarding the ability of 4-methyl-2-(propan-2-yl)benzoic acid to inhibit any specific enzymes is not present in the current scientific literature. Therefore, no data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) or mechanism of inhibition is available.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding characteristics of 4-methyl-2-(propan-2-yl)benzoic acid with any protein.

Cellular Pathway Modulation and Functional Response Analysis (in vitro)

No research has been found that investigates the effects of 4-methyl-2-(propan-2-yl)benzoic acid on cellular functions or signaling pathways.

Gene Expression Profiling in Specific Cell Lines

There are no available gene expression profiling studies (e.g., microarray, RNA-seq) that have assessed the impact of treating any cell lines with 4-methyl-2-(propan-2-yl)benzoic acid.

Analysis of Signaling Pathway Activity (e.g., Phosphorylation Events)

No data exists on the modulation of signaling pathway activities, such as the analysis of phosphorylation events, in response to treatment with 4-methyl-2-(propan-2-yl)benzoic acid.

Cell-Based Assays for Specific Biological Endpoints (e.g., Cell Viability, Apoptosis, Proliferation in in vitro systems)

Following a comprehensive review of published scientific studies, no specific data were found regarding the effects of 4-methyl-2-(propan-2-yl)benzoic acid on cell viability, apoptosis, or proliferation in in vitro cell-based assay systems. Research detailing these specific biological endpoints for this compound is not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Systematic Design and Synthesis of Analogs for SAR Elucidation

No peer-reviewed studies detailing the systematic design and synthesis of analogs of 4-methyl-2-(propan-2-yl)benzoic acid for the purpose of elucidating its structure-activity relationship (SAR) could be identified.

Correlation of Structural Modifications with Biological Responses

In the absence of SAR studies involving the synthesis and testing of analogs, there is no available data correlating specific structural modifications of 4-methyl-2-(propan-2-yl)benzoic acid with corresponding changes in biological responses.

Molecular Docking and Dynamics for Ligand-Target Complex Analysis

Computational Docking Simulations to Predict Binding Modes

Computational studies have been performed to predict the binding affinity of 4-methyl-2-(propan-2-yl)benzoic acid with a specific biological target. A 2024 study investigated the interaction between various ligands and the pheromone-binding protein EsigPBP3 from the eucalyptus borer, Ephoron signifer. mdpi.com In this research, 4-methyl-2-(propan-2-yl)benzoic acid (referred to as o-cymen-7-carboxylic acid) was docked into the binding site of the EsigPBP3 protein model using AutoDock software. mdpi.com The simulation predicted a negative binding energy, suggesting a favorable interaction. The binding energy for the complex was calculated to be -4.87 kcal/mol. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and its target protein. mdpi.com

Table 1: Molecular Docking Results for 4-methyl-2-(propan-2-yl)benzoic acid

This interactive table summarizes the findings from the computational docking simulation.

| Target Protein | Ligand | Docking Software | Predicted Binding Energy (kcal/mol) |

| Pheromone-Binding Protein (EsigPBP3) | 4-methyl-2-(propan-2-yl)benzoic acid | AutoDock | -4.87 mdpi.com |

Molecular Dynamics Simulations of Ligand-Receptor Complexes for Stability and Conformation

There are no published studies that have utilized molecular dynamics simulations to analyze the stability and conformational changes of a complex between 4-methyl-2-(propan-2-yl)benzoic acid and a biological receptor.

Metabolic Transformation Studies in in vitro or ex vivo Systems

The metabolic fate of a xenobiotic compound, such as 4-methyl-2-(propan-2-yl)benzoic acid, is a critical determinant of its biological activity and residence time in the body. In vitro and ex vivo systems, utilizing preparations such as liver microsomes, hepatocytes, and tissue slices, are fundamental tools for elucidating the metabolic pathways of new chemical entities. These systems allow for the identification of the enzymes responsible for biotransformation and the characterization of the resulting metabolites in a controlled environment, free from the complexities of a whole organism.

While direct experimental studies on the in vitro metabolic transformation of 4-methyl-2-(propan-2-yl)benzoic acid are not extensively documented in publicly available scientific literature, its metabolic profile can be predicted based on the well-established principles of drug metabolism and the known biotransformation pathways of structurally related compounds. The structure of 4-methyl-2-(propan-2-yl)benzoic acid, featuring a substituted benzoic acid core, presents several potential sites for enzymatic attack.

Identification of Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. nih.govnih.gov Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov

For 4-methyl-2-(propan-2-yl)benzoic acid, the primary enzymatic pathways involved in its metabolism are anticipated to be driven by the cytochrome P450 (CYP) superfamily of enzymes, which are the principal catalysts of Phase I oxidative metabolism. nih.govnih.gov These heme-containing monooxygenases are abundant in the liver and are responsible for metabolizing a vast array of structurally diverse compounds. nih.gov The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to insert an oxygen atom into a substrate. youtube.com

The potential enzymatic biotransformation pathways for 4-methyl-2-(propan-2-yl)benzoic acid are likely to include:

Oxidation of the Isopropyl Group: The isopropyl moiety is a prime target for oxidation by CYP enzymes. This can proceed through hydroxylation of the tertiary carbon atom to form a carbinol, which can be further oxidized. Alternatively, hydroxylation can occur at one of the methyl groups of the isopropyl substituent.

Oxidation of the Aromatic Methyl Group: The methyl group attached to the benzene (B151609) ring is susceptible to benzylic hydroxylation, also mediated by CYP enzymes, to form a hydroxymethyl derivative. This can be subsequently oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another common metabolic pathway catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

Phase II Conjugation: The carboxylic acid group of the parent compound, as well as any hydroxylated metabolites formed during Phase I, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), where glucuronic acid is attached to the molecule. Other potential conjugation pathways include sulfation and conjugation with amino acids such as glycine. nih.gov

The table below outlines the probable enzymatic pathways involved in the biotransformation of 4-methyl-2-(propan-2-yl)benzoic acid based on its chemical structure.

| Metabolic Reaction | Enzyme Family | Potential Site of Action on 4-methyl-2-(propan-2-yl)benzoic acid |

| Isopropyl Group Hydroxylation | Cytochrome P450 (CYP) | Tertiary carbon or methyl carbons of the propan-2-yl group |

| Benzylic Hydroxylation | Cytochrome P450 (CYP) | 4-methyl group on the benzene ring |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Benzene ring |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxylic acid group, hydroxylated metabolites |

Characterization of Metabolites Formed

Based on the enzymatic pathways described above, a number of metabolites of 4-methyl-2-(propan-2-yl)benzoic acid can be predicted. The characterization of these metabolites would typically be achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubation systems.

The anticipated metabolites resulting from the biotransformation of 4-methyl-2-(propan-2-yl)benzoic acid are detailed below. It is important to note that the formation of these metabolites is hypothetical in the absence of direct experimental data for this specific compound.

Phase I Metabolites:

Hydroxylated Metabolites:

Oxidation of the isopropyl group would likely yield 2-(1-hydroxy-1-methylethyl)-4-methylbenzoic acid or 2-(2-hydroxy-1-methylethyl)-4-methylbenzoic acid .

Benzylic hydroxylation of the 4-methyl group would produce 2-(propan-2-yl)-4-(hydroxymethyl)benzoic acid .

Aromatic hydroxylation could lead to the formation of various phenolic derivatives, such as 3-hydroxy-4-methyl-2-(propan-2-yl)benzoic acid or 5-hydroxy-4-methyl-2-(propan-2-yl)benzoic acid .

Phase II Metabolites:

Glucuronide Conjugates:

The primary Phase II metabolite is expected to be the acyl glucuronide of the parent compound, 4-methyl-2-(propan-2-yl)benzoyl-β-D-glucuronide , formed by the conjugation of the carboxylic acid moiety with glucuronic acid.

Hydroxylated Phase I metabolites would also be subject to glucuronidation at the newly introduced hydroxyl groups, forming O-glucuronides.

The following table summarizes the potential metabolites of 4-methyl-2-(propan-2-yl)benzoic acid.

| Metabolite Name | Metabolic Pathway | Type |

| 2-(1-hydroxy-1-methylethyl)-4-methylbenzoic acid | Isopropyl Group Hydroxylation | Phase I |